N-(4-nitrophenyl)-4-phenoxybutanamide
Description
N-(4-Nitrophenyl)-4-phenoxybutanamide is a butanamide derivative featuring a 4-nitrophenyl group attached to the amide nitrogen and a phenoxy substituent at the 4-position of the butanamide chain.
Properties
IUPAC Name |
N-(4-nitrophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(7-4-12-22-15-5-2-1-3-6-15)17-13-8-10-14(11-9-13)18(20)21/h1-3,5-6,8-11H,4,7,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTYKRVEWOGWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-4-phenoxybutanamide typically involves the reaction of 4-nitroaniline with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions would be optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-aminophenyl-4-phenoxybutanamide.
Substitution: Various substituted phenoxybutanamides.
Hydrolysis: 4-nitrophenylamine and 4-phenoxybutanoic acid.
Scientific Research Applications
N-(4-nitrophenyl)-4-phenoxybutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-4-phenoxybutanamide depends on its specific application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group (electron-withdrawing) enhances thermal stability and may reduce solubility in polar solvents compared to analogs with methoxy (electron-donating) groups, as seen in N-(2,4-dimethoxyphenyl)-4-phenylbutanamide .
Q & A
Basic: What are the optimal synthetic pathways for N-(4-nitrophenyl)-4-phenoxybutanamide, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and amide coupling. Key steps include:
- Nitro-group introduction : Reacting 4-nitrophenylamine with a phenoxybutanoyl chloride derivative under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .
- Amide bond formation : Employing coupling reagents like EDCl/HOBt to ensure high regioselectivity and minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical for isolating the pure compound.
Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–5°C during acylation) and using inert atmospheres to prevent hydrolysis .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for structural confirmation of this compound?
Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:
- Multi-dimensional NMR : Use -DEPT and - HSQC to assign aromatic proton environments and confirm the nitro group’s position .
- IR spectral deconvolution : Compare experimental carbonyl (C=O) stretches (~1680 cm) with DFT-calculated vibrational modes to validate amide bond integrity .
- X-ray crystallography : Resolve ambiguities by determining crystal structure, particularly if unexpected peaks suggest polymorphism .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC determination (e.g., 1 mM observed in analogous nitrophenyl compounds) .
- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatase activity).
- Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and solvent-only blanks to rule out artifacts .
Advanced: How can computational modeling elucidate the mechanism of action of this compound?
- Molecular docking : Screen against target proteins (e.g., tyrosine kinases) using AutoDock Vina to predict binding affinities and key interactions (e.g., nitro group hydrogen bonding) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify conformational changes .
- QSAR analysis : Derive reactivity descriptors (e.g., electrophilicity index) to correlate substituent effects (nitro vs. aminomethyl) with activity .
Basic: How should researchers address contradictory reports on the toxicity profile of nitrophenyl-containing compounds like this compound?
- Dose-response studies : Perform acute toxicity assays (e.g., zebrafish embryo model) across concentrations (1 µM–10 mM) to establish safe thresholds .
- Metabolic profiling : Use LC-MS to identify metabolites (e.g., nitro-reduction products) that may contribute to toxicity .
- Structural analogs comparison : Compare with banned compounds (e.g., pyrinuron) to assess shared toxicophores .
Advanced: What strategies are effective for studying the degradation pathways of this compound under physiological conditions?
- Forced degradation : Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) at 37°C, monitoring via HPLC-UV for hydrolysis products (e.g., 4-nitrophenylamine) .
- Photostability : Use a solar simulator (300–800 nm) to assess nitro-to-nitrite conversion, quantified by ESR for free radical formation .
- Mass spectrometry : HRMS (Q-TOF) identifies degradation intermediates (e.g., m/z 283.1 for deacetylated fragments) .
Basic: How can researchers modify the substituents on this compound to enhance its solubility without compromising activity?
- Polar group incorporation : Introduce sulfonate (-SOH) at the phenyl ring via electrophilic substitution, increasing aqueous solubility .
- Prodrug design : Convert the amide to a tert-butyl carbamate, which hydrolyzes in vivo to release the active form .
- Co-solvent systems : Test DMSO/PBS mixtures (≤10% DMSO) for in vitro assays to maintain solubility .
Advanced: What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., serum)?
- HPLC-DAD : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with λ = 254 nm (nitro group absorbance) .
- LC-MS/MS : MRM mode with transitions m/z 327 → 211 (quantifier) and 327 → 154 (qualifier) for high specificity .
- Validation : Follow ICH guidelines for linearity (1–100 µg/mL), LOD (0.1 µg/mL), and recovery (>90%) .
Basic: What are the key considerations for designing structure-activity relationship (SAR) studies on this compound derivatives?
- Substituent libraries : Synthesize analogs with varied electron-withdrawing groups (e.g., -CF, -CN) on the phenyl ring .
- Biological testing : Prioritize assays relevant to hypothesized targets (e.g., antimicrobial disk diffusion, kinase inhibition) .
- Data analysis : Use PCA to cluster compounds by activity and physicochemical properties (logP, polar surface area) .
Advanced: How can cross-disciplinary approaches (e.g., materials science) expand the applications of this compound?
- Nanocarrier synthesis : Encapsulate the compound in PLGA nanoparticles for targeted drug delivery, characterized by DLS and TEM .
- Surface functionalization : Graft onto graphene oxide via π-π stacking for electrochemical sensing (e.g., nitro group reduction at -0.5 V) .
- Bioconjugation : Link to fluorescent probes (e.g., FITC) for cellular uptake tracking via confocal microscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
